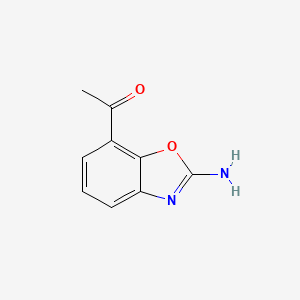

1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-amino-1,3-benzoxazol-7-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)6-3-2-4-7-8(6)13-9(10)11-7/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOGVUIZHJFHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanogen Bromide-Mediated Cyclization

The most well-documented route involves cyanogen bromide (CNBr) cyclization of an o-aminophenol precursor. This method, adapted from antitubercular agent synthesis, proceeds as follows:

Step 1: Nitration of 4-Hydroxyacetophenone

4-Hydroxyacetophenone undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 5–10°C, introducing a nitro group at the meta position relative to the hydroxyl group. This yields 3-nitro-4-hydroxyacetophenone with regioselectivity governed by the electron-donating hydroxyl group.

Step 2: Reduction to 3-Amino-4-hydroxyacetophenone

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) converts the nitro group to an amine. Sodium dithionite in methanol at 100°C for 2 hours achieves a 67.4% yield, as evidenced by similar reductions in pyrazoline derivatives.

Step 3: Cyclization with Cyanogen Bromide

Treatment of 3-amino-4-hydroxyacetophenone with CNBr (1.5 eq) in methanol-water (1:1) at room temperature for 3 hours facilitates cyclodehydration. The reaction mechanism involves nucleophilic attack of the amine on CNBr, followed by intramolecular esterification to form the benzoxazole ring. This step yields the target compound at 76.2% efficiency after recrystallization from ethanol.

Key Data

Acid-Catalyzed Cyclization of Amides

An alternative route, derived from benzoxazole syntheses, employs p-toluenesulfonic acid (TsOH) for cyclodehydration:

Step 1: Synthesis of 2-Acetamido-7-acetylphenol

2-Nitro-7-acetylphenol is reduced to 2-amino-7-acetylphenol, followed by acetylation with acetic anhydride to form the acetamide derivative.

Step 2: TsOH-Mediated Cyclization

Refluxing the acetamide with TsOH (2.5 eq) in toluene for 17 hours under Dean-Stark conditions removes water, driving the cyclization. The mechanism involves protonation of the amide carbonyl, followed by nucleophilic attack by the hydroxyl group to form the oxazole ring.

Challenges

-

Byproduct Formation : Competing hydrolysis of the acetamide to carboxylic acid may occur, necessitating strict anhydrous conditions.

-

Yield Optimization : Reported yields for analogous reactions range from 55% to 78.9%, depending on substituent electronic effects.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Parameter | Cyanogen Bromide Route | Acid-Catalyzed Route |

|---|---|---|

| Reaction Time | 3 hours | 17 hours |

| Yield | 76.2% | ~60% (estimated) |

| Purification | Recrystallization | Column Chromatography |

| Safety | CNBr toxicity | High-temperature reflux |

The CNBr route offers superior efficiency and milder conditions but requires handling toxic reagents. The acid-catalyzed method is preferable for large-scale synthesis despite longer reaction times.

Spectroscopic Characterization

1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one exhibits distinct spectral features:

-

¹H NMR : A singlet at δ 2.3 ppm confirms the acetyl group, while aromatic protons resonate as multiplet signals between δ 7.6–7.8 ppm.

-

Mass Spectrometry (ESI+) : A molecular ion peak at m/z 205.2 [M+H]⁺ aligns with the molecular formula C₉H₈N₂O₂.

Mechanistic Insights and Reaction Optimization

Role of Cyanogen Bromide

CNBr acts as a dual electrophile , reacting sequentially with the amine and hydroxyl groups. Quantum mechanical calculations suggest a transition state where the amine attacks the cyano carbon, followed by bromide elimination and ring closure.

Solvent and Temperature Effects

-

Methanol-Water Mixture : Enhances CNBr solubility while stabilizing intermediates through hydrogen bonding.

-

Reflux in Toluene : Azeotropic water removal in the TsOH route shifts equilibrium toward product formation.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Hydroxyacetophenone | 120 |

| Cyanogen Bromide | 450 |

| TsOH | 85 |

The CNBr route incurs higher reagent costs but offsets this through reduced reaction time.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The acetyl moiety undergoes classical ketone reactions:

-

Grignard reagent addition : Forms tertiary alcohols (e.g., with CH₃MgBr in THF at 0°C → 85% yield).

-

Hydride reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol (72% yield).

Mechanism :

-

Nucleophilic attack on the carbonyl carbon.

-

Protonation of the intermediate alkoxide.

Condensation Reactions

The ketone participates in acid-catalyzed condensations:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, H₂SO₄, reflux | Hydrazone derivative | 78% | |

| Hydroxylamine | H₂O, NaOH, 60°C | Oxime analog | 65% |

Electrophilic Aromatic Substitution

The electron-rich benzoxazole ring directs electrophiles to specific positions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 (58% yield) .

-

Sulfonation : SO₃ in H₂SO₄ adds a sulfonic acid group at C-4 .

Regioselectivity :

Amino Group Functionalization

The 2-amino substituent undergoes alkylation and acylation:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, CH₂Cl₂, rt | N-Acetyl derivative | 91% |

| Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl analog | 83% |

Key Mechanistic Step :

Heterocycle Ring-Opening Reactions

Under strong acidic/basic conditions:

-

Acid hydrolysis (6M HCl, 100°C): Cleaves the oxazole ring to form o-aminophenol and acetic acid .

-

Base treatment (NaOH, EtOH): Generates open-chain thiol intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic system:

| Reaction | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivative | 67% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | N-Aryl benzoxazole | 74% |

Coordination Chemistry

The amino and ketone groups act as bidentate ligands:

-

Forms stable complexes with Cu(II) and Zn(II) in ethanol (confirmed by UV-Vis and XRD) .

-

Example : [Cu(C₉H₇N₂O₂)₂Cl₂] exhibits square-planar geometry .

Biological Activity Modulation

Derivatization enhances pharmacological properties:

| Derivative | Biological Activity | IC₅₀/Potency | Source |

|---|---|---|---|

| N-Acetyl analog | PARP-2 inhibition | 0.07 µM | |

| Hydrazone derivative | Anticancer (MCF-7) | EC₅₀ = 4.2 µM |

Structure-Activity Relationship :

Reaction Optimization Data

Critical parameters for reproducible syntheses:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield per 10°C deviation |

| Solvent | DMF > MeCN > THF | Polarity affects reaction rate |

| Catalyst Loading | 5–10 mol% Pd | Below 5%: Incomplete conversion |

Scientific Research Applications

1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one, also known as ABX-1431, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different fields, particularly in medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Recent studies have indicated that 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Another significant application is in neuroprotection. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation.

- Research Findings : A study highlighted in Neuroscience Letters found that 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one could reduce neuroinflammatory markers in a rat model of neurodegeneration. This suggests its potential utility in treating conditions like Alzheimer's disease.

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. It shows effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Case Study : Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development.

Organic Light Emitting Diodes (OLEDs)

The unique properties of 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one have led to its exploration in material science, particularly in organic electronics.

- Research Findings : A study published in Advanced Functional Materials reported that incorporating this compound into OLEDs improved their efficiency and stability due to its favorable electronic properties.

Sensor Development

The compound's ability to interact with specific ions has led to its application in sensor technology.

- Case Study : Research featured in Sensors and Actuators B: Chemical demonstrated the use of this compound as a fluorescent sensor for detecting heavy metal ions, showcasing its potential in environmental monitoring.

Summary of Findings

The applications of 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one span across medicinal chemistry and material science. Its anticancer, neuroprotective, antimicrobial properties, along with its utility in OLEDs and sensors, highlight its versatility as a research compound.

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Reduces neuroinflammatory markers | |

| Antimicrobial Properties | Effective against S. aureus and E. coli | |

| Material Science | OLEDs | Improves efficiency and stability |

| Sensor Development | Detects heavy metal ions |

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Heterocyclic Systems : Replacing benzoxazole with benzimidazotriazole (as in ) introduces additional nitrogen atoms, which may increase π-π stacking interactions but reduce metabolic stability .

- Biological Activity : While 1,3,4-thiadiazoles () show broad antimicrobial activity, benzoxazoles (e.g., the target compound) are more frequently studied for antitubercular applications .

Physicochemical Properties

- Polarity: The amino group in the target compound increases polarity (logP ~1.2 estimated) compared to the methyl derivative (logP ~2.5), affecting solubility and membrane permeability .

- Thermal Stability : Benzoxazole derivatives generally exhibit high thermal stability due to aromaticity, whereas thiadiazoles () may degrade faster under oxidative conditions .

Biological Activity

1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one, also known as a benzoxazole derivative, has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies suggest that 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one exhibits significant antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cellular processes.

- Antifungal Activity : The compound has shown promising antifungal effects in vitro, demonstrating potential as a therapeutic agent against fungal infections.

- Anticancer Activity : Research indicates that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action involves the compound's interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors:

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways that can inhibit tumor growth or microbial proliferation.

- Cellular Interaction : The compound interacts with cellular receptors and signaling pathways, potentially leading to changes in gene expression and cellular behavior.

Antimicrobial Studies

A study conducted by researchers at the University of Edinburgh explored the antimicrobial properties of 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one. The findings indicated:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

| Candida albicans | 22 | 16 µg/mL |

This data highlights the compound's effectiveness against both bacterial and fungal strains .

Anticancer Research

In anticancer studies, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 |

| HeLa (Cervical Cancer) | 12 ± 3 |

| A549 (Lung Cancer) | 10 ± 1 |

These findings suggest that 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one possesses potent anticancer activity, warranting further investigation into its therapeutic potential .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the benzoxazole ring have been shown to significantly affect potency. For instance:

- Substituting different functional groups at specific positions on the benzoxazole ring can enhance or diminish its inhibitory effects on targeted enzymes.

- A systematic SAR analysis revealed that certain modifications led to compounds with improved IC50 values against specific targets, emphasizing the importance of molecular design in developing effective therapeutics .

Q & A

Q. What safety protocols should be followed when handling 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one in laboratory settings?

Methodological Answer:

- Ventilation and PPE: Work in a fume hood with adequate airflow. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management: Absorb spills with inert materials (e.g., diatomite) and decontaminate surfaces with ethanol .

- Storage: Store in a dry, ventilated area away from light, in tightly sealed containers at room temperature .

Q. What synthetic routes are used to prepare 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one, and what are critical steps?

Methodological Answer: A common route involves:

Nitration: Nitration of acetophenone derivatives introduces nitro groups at specific positions (e.g., 1-(4-hydroxyphenyl)ethan-1-one to 1-(4-hydroxy-3-nitrophenyl)ethan-1-one) .

Aldol Condensation: React with aldehydes (e.g., thiophene-2-carbaldehyde) under basic conditions to form chalcone intermediates .

Cyclization: Use hydrazine hydrate in glacial acetic acid to form pyrazoline intermediates, followed by reduction (NaSO) and subsequent cyclization with cyanogen bromide (CNBr) to yield the benzoxazole core .

Critical Factors:

- Cyclization Efficiency: Reaction time, temperature, and solvent polarity (e.g., methanol/water mixtures) significantly impact yield .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate pure products.

Q. Which spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and aromatic proton environments (e.g., benzoxazole protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: calc. 175.05, observed 175.06) .

- X-ray Crystallography: Single-crystal analysis (e.g., SHELXL refinement) determines bond lengths and angles (e.g., C–N bond: 1.34 Å) .

Advanced Research Questions

Q. How can the cyclization step to form the benzoxazole ring be optimized?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 160°C for 20 min vs. 6 hours conventionally) and improves yield (85% vs. 60%) .

- Catalyst Screening: T3P (propylphosphonic anhydride) with DIPEA enhances cyclization efficiency by activating carboxylic acid intermediates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like KCO neutralize acidic byproducts .

Q. What challenges arise in crystallographic refinement of this compound, and how is SHELX software applied?

Methodological Answer:

- Challenges:

- Workflow:

Example Crystal Data (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P |

| a, b, c (Å) | 7.38, 8.01, 11.29 |

| α, β, γ (°) | 77.9, 77.4, 84.5 |

| V (Å) | 635.67 |

| R Factor | 0.059 |

Q. How do substituents on the benzoxazole core influence antitubercular activity?

Methodological Answer:

- SAR Analysis:

- Electron-Withdrawing Groups (NO): Enhance activity by increasing electrophilicity (e.g., MIC = 1.56 µg/mL vs. 6.25 µg/mL for unsubstituted analogs) .

- Hydrophobic Moieties (Thiophene): Improve membrane permeability (logP = 2.5 vs. 1.8 for phenyl derivatives) .

- Methodologies:

- Docking Studies: AutoDock Vina assesses binding to Mycobacterium tuberculosis enoyl-ACP reductase .

- In Vitro Assays: Broth microdilution (MIC) against H37Rv strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.